Beta-Amyloid (4-40) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. Its classification as a neurotoxic peptide places it in a group of compounds that are implicated in neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that while it forms less stable aggregates compared to its longer counterpart, Beta-Amyloid (1-42), it still plays a significant role in amyloid plaque formation and associated neurotoxicity .
The synthesis of Beta-Amyloid (4-40) can be achieved through solid-phase peptide synthesis techniques. A common approach involves the use of 9-fluorenylmethyloxycarbonyl chemistry for peptide assembly. The synthesis process includes several key steps:
The molecular structure of Beta-Amyloid (4-40) consists of 37 amino acids, with a sequence that includes hydrophobic regions conducive to aggregation. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy, which provide insights into its secondary structure and aggregation propensity.
Beta-Amyloid (4-40) undergoes various chemical reactions that lead to its aggregation, including:
The aggregation kinetics can be monitored using thioflavin T fluorescence assays, which indicate the formation of beta-sheet-rich structures characteristic of amyloid fibrils .
The mechanism of action for Beta-Amyloid (4-40) involves its interaction with neuronal membranes, leading to cellular toxicity through several pathways:
Relevant data indicate that environmental factors such as pH and ionic strength significantly influence the stability and aggregation behavior of Beta-Amyloid (4-40) .
Beta-Amyloid (4-40) is primarily used in research related to Alzheimer's disease:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3